Precise Control of Self-Assembled Monolayer (SAM) Thickness via C10 Spacer Length
10-Aminodecylphosphonic acid forms a self-assembled monolayer (SAM) on oxide surfaces with a thickness directly determined by its 10-carbon alkyl chain. While a direct, published ellipsometry value for this specific molecule is not currently available in the open literature, its expected thickness can be quantified against well-characterized analogs based on established chain-length/thickness relationships for alkylphosphonate SAMs [1]. This quantifiable difference in physical dimension directly impacts applications requiring precise molecular-scale control over interfacial spacing, such as in organic electronics or biosensor development [2].
| Evidence Dimension | SAM Thickness |
|---|---|
| Target Compound Data | ~1.8 - 2.0 nm (Estimated based on extrapolation from alkylphosphonate SAM data) |
| Comparator Or Baseline | 6-Aminohexylphosphonic acid (C6 spacer) |
| Quantified Difference | SAM from target is estimated to be ~0.5 - 0.7 nm thicker. |
| Conditions | Molecular modeling and extrapolation from published AFM/Ellipsometry data for related C8 and C12 aminoalkylphosphonic acids on Al2O3/SiO2. |
Why This Matters
This predictable ~2 nm monolayer thickness is a critical design parameter for nanoscale devices where the distance between a substrate and a functional group (e.g., an enzyme or catalyst) must be precisely controlled.
- [1] Hoque, E., et al. (2009). Alkylphosphonate Modified Aluminum Oxide Surfaces. *The Journal of Physical Chemistry C*, 113(2), 783-790. View Source
- [2] Schreiber, F. (2000). Structure and growth of self-assembling monolayers. *Progress in Surface Science*, 65(5-8), 151-257. View Source
